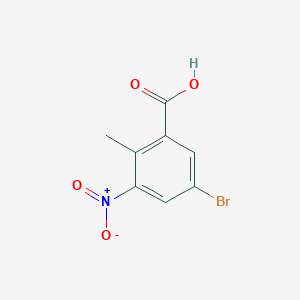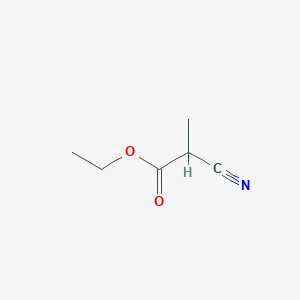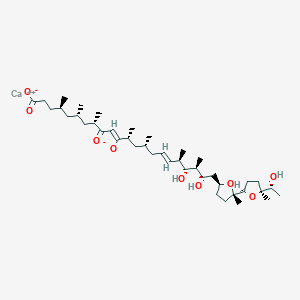
タビモレリンヘミフマル酸塩
概要
説明
Tabimorelin hemifumarate is a potent, orally active ghrelin receptor agonist. It is known for its ability to stimulate the release of growth hormone from the pituitary gland. The compound has a molecular weight of 586.73 and the chemical formula C₃₂H₄₀N₄O₃·½C₄H₄O₄
科学的研究の応用
Tabimorelin hemifumarate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study peptide synthesis and receptor binding.
Biology: Investigated for its role in modulating growth hormone release and its effects on metabolism.
Medicine: Potential therapeutic agent for treating growth hormone deficiencies and related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
作用機序
Target of Action
Tabimorelin hemifumarate is a potent, orally active agonist of the ghrelin/growth hormone secretagogue receptor (GHS-R1a) . The primary role of GHS-R1a is to stimulate the release of growth hormone (GH) from the pituitary gland .
Mode of Action
Tabimorelin hemifumarate interacts with the GHS-R1a receptor, mimicking the effects of the endogenous peptide agonist ghrelin . This interaction stimulates the release of GH from rat pituitary cells .
Biochemical Pathways
The activation of the GHS-R1a receptor by Tabimorelin hemifumarate leads to the release of GH, which in turn stimulates the production of insulin-like growth factor 1 (IGF-1) . This compound also induces hyperphagia and adiposity in lean rats .
Pharmacokinetics
It is known that the compound is orally active , suggesting good bioavailability.
Result of Action
Tabimorelin hemifumarate results in sustained increases in levels of GH and IGF-1, along with smaller transient increases in levels of other hormones such as adrenocorticotropic hormone (ACTH), cortisol, and prolactin . It also induces hyperphagia and adiposity in lean rats .
生化学分析
Biochemical Properties
Tabimorelin hemifumarate interacts with the ghrelin receptor (GHS-R1a), acting as a potent agonist . It has a Ki value of 50 nM at human recombinant GHS-R1a . This interaction stimulates the release of GH from rat pituitary cells .
Cellular Effects
Tabimorelin hemifumarate influences cell function by stimulating GH release . This can impact cell signaling pathways, gene expression, and cellular metabolism. It does not induce hyperphagia and adiposity in leptin signaling-deficient ZDF rats .
Molecular Mechanism
At the molecular level, Tabimorelin hemifumarate binds to the ghrelin receptor (GHS-R1a), acting as an agonist . This binding interaction stimulates the release of GH, potentially influencing gene expression .
Dosage Effects in Animal Models
In animal models, the effects of Tabimorelin hemifumarate vary with different dosages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tabimorelin hemifumarate involves multiple steps, starting from the appropriate amino acids and other organic compounds. The key steps include peptide coupling reactions, protection and deprotection of functional groups, and purification processes. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature .
Industrial Production Methods
Industrial production of Tabimorelin hemifumarate typically involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
Tabimorelin hemifumarate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule.
Reduction: Used to reduce specific functional groups to achieve the desired chemical structure.
Substitution: Involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific step in the synthesis process .
Major Products Formed
The major products formed from these reactions are intermediates that lead to the final Tabimorelin hemifumarate compound. Each intermediate is carefully purified and characterized to ensure the integrity of the final product .
類似化合物との比較
Similar Compounds
Ghrelin: The natural ligand for the ghrelin receptor, which also stimulates growth hormone release.
MK-677 (Ibutamoren): Another ghrelin receptor agonist with similar effects on growth hormone release.
GHRP-6: A growth hormone-releasing peptide that acts on the same receptor.
Uniqueness of Tabimorelin Hemifumarate
Tabimorelin hemifumarate is unique due to its high potency and oral bioavailability. Unlike some other growth hormone secretagogues, it can be administered orally, making it more convenient for clinical use. Additionally, its dual action as a ghrelin receptor agonist and CYP3A4 inhibitor provides a unique profile that can be advantageous in certain therapeutic contexts .
特性
IUPAC Name |
(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C32H40N4O3.C4H4O4/c2*1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23;5-3(6)1-2-4(7)8/h2*6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38);1-2H,(H,5,6)(H,7,8)/b2*16-11+;2-1+/t2*27-,28-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJPWXYLLPOPW-LWTUVRFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(N)(C/C=C/C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NC)CC1=CC=CC=C1)C)CC2=CC3=CC=CC=C3C=C2)C)C.CC(N)(C/C=C/C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NC)CC1=CC=CC=C1)C)CC2=CC3=CC=CC=C3C=C2)C)C.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H84N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




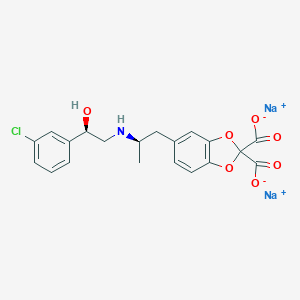
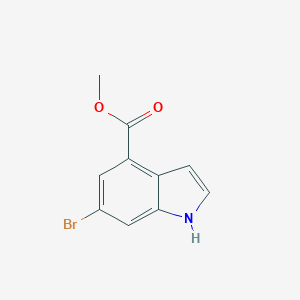
![5-[[(2S)-oxiran-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B31376.png)


